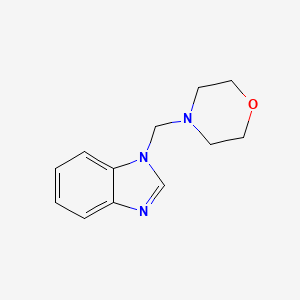

![molecular formula C17H28N6O3 B5561202 3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)

3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives, akin to the mentioned compound, typically involves cycloaddition reactions. For example, nitrilimides can be added to 3-aryliden-2(3H)-furanone derivatives to form 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, which can then undergo further chemical transformations to yield tetrazaspirodecanone derivatives (Farag, Elkholy, & Ali, 2008). This illustrates the complexity and multi-step nature of synthesizing such compounds, involving cycloadditions and intramolecular cyclizations.

Molecular Structure Analysis

The molecular structure of diazaspirodecanone compounds is characterized by the presence of a spiro configuration, where two cyclic systems are connected at a single spiro atom. This configuration can greatly influence the molecule's physical and chemical properties. Energy minimization techniques and structural parameter analyses are employed to understand the molecular conformations and stability of these compounds (Farag, Elkholy, & Ali, 2008).

Chemical Reactions and Properties

Diazaspirodecanone derivatives can undergo various chemical reactions, including intramolecular cyclizations and reactions with hydrazine hydrate, leading to the formation of pyrazolecarbohydrazide derivatives and subsequent transformation into tetrazaspirodecanone derivatives (Farag, Elkholy, & Ali, 2008). These reactions demonstrate the compounds' reactivity and potential for further chemical modifications.

Scientific Research Applications

Conformational Analysis and Peptide Synthesis

Researchers have studied derivatives of the spiro compounds, focusing on their synthesis and conformational properties. For example, the synthesis of spirolactams as conformationally restricted pseudopeptides demonstrates their potential in mimicking peptide structures and functions. These compounds have been analyzed for their roles as constrained surrogates in peptide synthesis, potentially offering mimetics for specific peptide sequences found in biological systems, such as tachykinins (Fernandez et al., 2002).

Molecular Structure and Synthesis Techniques

The regioselective synthesis of diazaspiro and tetrazaspiro derivatives highlights the versatility of spiro compounds in creating complex molecular structures. These synthesis techniques contribute to the broader understanding of spirocyclic compounds and their potential applications in medicinal chemistry and material science (Farag et al., 2008).

Antihypertensive Activity

Although specifics on drug use and side effects are excluded, it's noteworthy that spiro compounds have been evaluated for their potential antihypertensive activities. These studies contribute to our understanding of how structural variations in spiro compounds can influence their biological activities and potential therapeutic applications (Caroon et al., 1981).

Oxidative Cyclization Techniques

The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors is another area of interest. This research provides insights into the chemical synthesis methodologies that enable the creation of complex spirocyclic compounds, which could have implications in drug design and synthetic chemistry (Martin‐Lopez & Bermejo, 1998).

Novel Synthetic Routes and Biological Activity

Finally, the exploration of new synthetic routes and the investigation of the biological activities of spiro compounds, including their interactions with biological systems and potential therapeutic effects, are of significant interest. These studies can lead to the development of novel compounds with specific biological activities, contributing to the fields of pharmacology and medicinal chemistry (Amirani Poor et al., 2018).

properties

IUPAC Name |

3-pentan-2-yl-8-[4-(tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N6O3/c1-3-5-14(2)23-12-17(26-16(23)25)7-10-21(11-8-17)15(24)6-4-9-22-13-18-19-20-22/h13-14H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOXLVNYNQFAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1CC2(CCN(CC2)C(=O)CCCN3C=NN=N3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)

![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5561187.png)

![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)

![N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(tetrahydrofuran-3-ylcarbonyl)piperidine](/img/structure/B5561216.png)